molecular formula C14H16N2 B15309801 6-(Piperidin-2-yl)quinoline

6-(Piperidin-2-yl)quinoline

Cat. No.: B15309801
M. Wt: 212.29 g/mol
InChI Key: AAWXBYCRTQAXIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Piperidin-2-yl)quinoline is a heterocyclic compound that features a quinoline ring fused with a piperidine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperidin-2-yl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminobenzaldehyde with piperidine in the presence of an acid catalyst, followed by cyclization to form the quinoline ring . Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the piperidine moiety onto a pre-formed quinoline scaffold .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-(Piperidin-2-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalysts.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Tetrahydroquinolines.

    Substitution: Substituted quinolines with various functional groups.

Scientific Research Applications

6-(Piperidin-2-yl)quinoline has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-(Piperidin-2-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, and signal transduction. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in medicinal chemistry.

    Quinoline: A bicyclic compound with a benzene ring fused to a pyridine ring, known for its antimalarial properties.

    Piperine: An alkaloid found in black pepper, known for its bioactive properties.

Uniqueness of 6-(Piperidin-2-yl)quinoline: this compound is unique due to its combined structural features of both piperidine and quinoline, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research and application.

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

6-piperidin-2-ylquinoline

InChI

InChI=1S/C14H16N2/c1-2-8-15-13(5-1)12-6-7-14-11(10-12)4-3-9-16-14/h3-4,6-7,9-10,13,15H,1-2,5,8H2

InChI Key

AAWXBYCRTQAXIM-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.